molecular formula C10H8ClF2N3O B13041916 4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine

4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine

Cat. No.: B13041916
M. Wt: 259.64 g/mol
InChI Key: BUCGYYQYHMMCAF-UHFFFAOYSA-N
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Description

4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is a complex organic compound with a unique structure that includes a chloro group, two fluorine atoms, and a tetrahydrobenzofuro-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine typically involves multiple steps, including cyclization and fluorination reactions. One common method involves the cyclization of a suitable precursor, followed by the introduction of chloro and fluoro groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or fluorine gas. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds.

Scientific Research Applications

4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological processes and interactions.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of diseases where fluorinated compounds are known to be effective.

    Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyrimidines and benzofurans, such as:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
  • 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is unique due to its specific combination of chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H8ClF2N3O

Molecular Weight

259.64 g/mol

IUPAC Name

4-chloro-8,8-difluoro-7,9-dihydro-6H-[1]benzofuro[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C10H8ClF2N3O/c11-8-7-6(15-9(14)16-8)4-3-10(12,13)2-1-5(4)17-7/h1-3H2,(H2,14,15,16)

InChI Key

BUCGYYQYHMMCAF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=C1OC3=C2N=C(N=C3Cl)N)(F)F

Origin of Product

United States

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